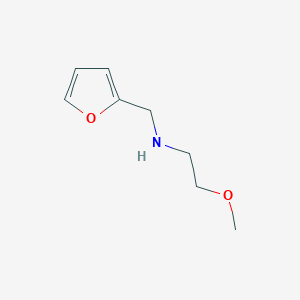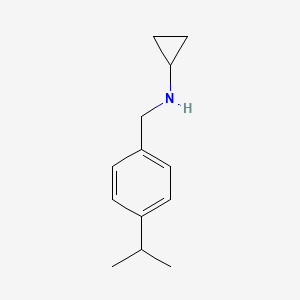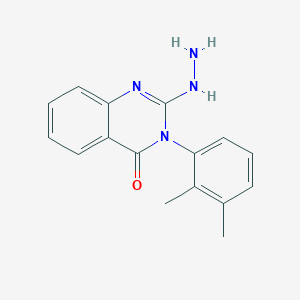
3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is an analytical reference standard categorized as a quinazolinone . It is intended for research and forensic applications .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . Another method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .Molecular Structure Analysis
The molecular formula of 3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone is C17H16N2O . The InChi Code is InChI=1S/C17H16N2O/c1-11-7-6-10-16 (12 (11)2)19-13 (3)18-15-9-5-4-8-14 (15)17 (19)20/h4-10H,1-3H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . Another method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a formula weight of 264.3 . It is soluble in chloroform at 10 mg/ml .Scientific Research Applications
Chemical Tautomerism and Structural Analysis
Research into compounds structurally related to 3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one has explored their tautomeric forms and structural characteristics. Studies utilizing 15N NMR have shown that certain quinazolin-4(3H)-ones exist predominantly in specific tautomeric forms when dissolved in DMSO, providing insight into their chemical behavior and potential applications in drug design and other scientific fields (Ghiviriga et al., 2009).
Synthesis of Heterocyclic Compounds
The reactivity of 2-hydrazinoquinazolin-4(3H)-ones with various reagents has been explored for the synthesis of a wide range of heterocyclic compounds. These reactions have led to the development of novel quinazolinone derivatives with potential antimicrobial, anticonvulsant, and other pharmacological activities, showcasing the versatility of this chemical scaffold in synthesizing bioactive molecules (Rajasekaran et al., 2013).
Antioxidant and Antimicrobial Properties
Quinazolin-4(3H)-one derivatives have been investigated for their antioxidant and antimicrobial properties, contributing to the search for new therapeutic agents. Some compounds have demonstrated significant scavenging capacity against reactive oxygen species, along with broad-spectrum antimicrobial activity, highlighting their potential in medicinal chemistry and pharmaceutical research (Al-azawi, 2016).
Pharmacological Investigations
The synthesis of novel quinazolin-4(3H)-one derivatives has been directed towards evaluating their pharmacological activities, including hypotensive, antitubercular, anti-HIV, and antibacterial effects. This research has identified compounds with promising activities, offering new avenues for drug discovery and development based on the quinazolinone framework (Sulthana et al., 2020).
Corrosion Inhibition
In addition to biological activities, quinazolin-4(3H)-one derivatives have been explored as corrosion inhibitors for metals, demonstrating high efficiency in protecting against acid-induced corrosion. This application extends the utility of these compounds to industrial settings, where they can offer a cost-effective and stable method for corrosion prevention (Jamil et al., 2018).
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-hydrazinylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-6-5-9-14(11(10)2)20-15(21)12-7-3-4-8-13(12)18-16(20)19-17/h3-9H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRPTKACZBPHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407003 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenyl)-2-hydrazinoquinazolin-4(3H)-one | |
CAS RN |
84772-16-7 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-2-hydrazinylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

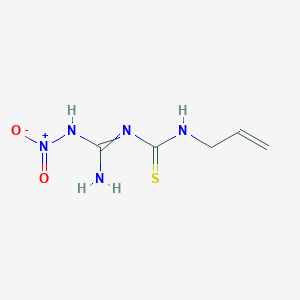
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

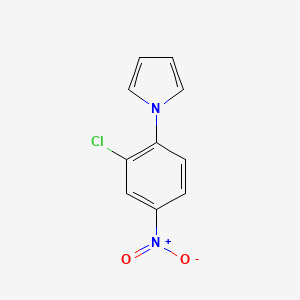
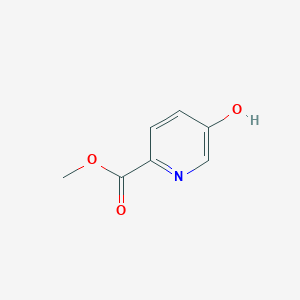
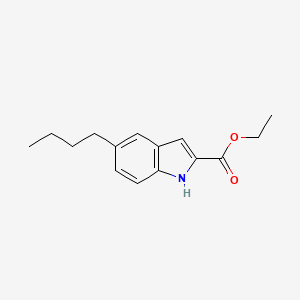
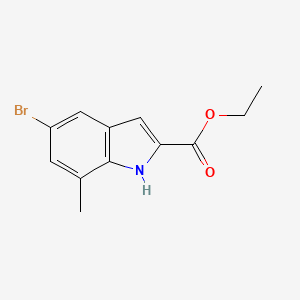
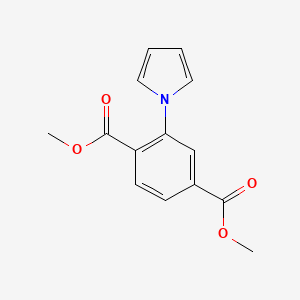
![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)

